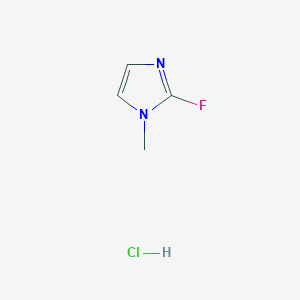
2-Fluoro-1-methylimidazole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-methylimidazole;hydrochloride is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methylimidazole typically involves the fluorination of 1-methylimidazole. One common method is the photochemical cleavage of imidazole-diazonium fluoroborates. This process involves the diazotization of 2-aminoimidazole in the presence of sodium nitrite and aqueous tetrafluoroboric acid, followed by photochemical irradiation to replace the diazo group with a fluorine atom .
Industrial Production Methods: Industrial production of 2-Fluoro-1-methylimidazole;hydrochloride may involve large-scale diazotization and fluorination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-1-methylimidazole;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.
Cyclization Reactions: The compound can form more complex heterocyclic structures through intramolecular cyclization.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or organolithium compounds can facilitate nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted imidazoles can be formed.
Oxidation Products: Oxidized derivatives of the imidazole ring.
Reduction Products: Reduced forms of the imidazole ring, potentially leading to saturated heterocycles.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-methylimidazole;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can mimic hydrogen or hydroxyl groups, enhancing metabolic stability and binding affinity.
Medicine: Explored for its potential as an antifungal or antibacterial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atom
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-methylimidazole;hydrochloride is largely dependent on its interaction with biological targets. The fluorine atom can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-Fluoroimidazole: Lacks the methyl group, which can affect its reactivity and biological activity.
1-Methylimidazole: Lacks the fluorine atom, resulting in different chemical properties and applications.
2-Chloro-1-methylimidazole:
Uniqueness: 2-Fluoro-1-methylimidazole;hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the imidazole ring. This combination can enhance its chemical stability, reactivity, and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
2-fluoro-1-methylimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2.ClH/c1-7-3-2-6-4(7)5;/h2-3H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYWFLCOSIBTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













